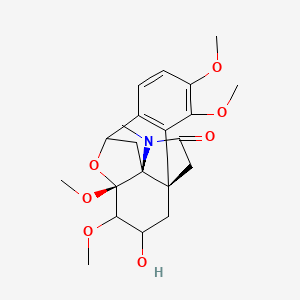

Dihydrooxoepistephamiersine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C21H27NO7 |

|---|---|

Molecular Weight |

405.4 g/mol |

IUPAC Name |

(1R,10S,11R)-13-hydroxy-3,4,11,12-tetramethoxy-17-methyl-18-oxa-17-azapentacyclo[8.4.3.18,11.01,10.02,7]octadeca-2(7),3,5-trien-16-one |

InChI |

InChI=1S/C21H27NO7/c1-22-15(24)10-19-8-12(23)18(27-4)21(28-5)20(19,22)9-14(29-21)11-6-7-13(25-2)17(26-3)16(11)19/h6-7,12,14,18,23H,8-10H2,1-5H3/t12?,14?,18?,19-,20+,21+/m1/s1 |

InChI Key |

OUWUCZBFYDREBB-RQBBZRAFSA-N |

Isomeric SMILES |

CN1C(=O)C[C@@]23[C@]14CC(C5=C2C(=C(C=C5)OC)OC)O[C@]4(C(C(C3)O)OC)OC |

Canonical SMILES |

CN1C(=O)CC23C14CC(C5=C2C(=C(C=C5)OC)OC)OC4(C(C(C3)O)OC)OC |

Origin of Product |

United States |

Foundational & Exploratory

Probing the Architectural Intricacies of Hasubanan Alkaloids: A Technical Guide to the Structure Elucidation of Dihydrooxoepistephamiersine Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

The hasubanan (B79425) alkaloids, a complex group of nitrogen-containing organic compounds isolated from plants of the Stephania genus, present a formidable challenge and a significant opportunity in natural product chemistry and drug discovery. Their intricate, cage-like molecular architecture is a compelling target for synthetic chemists and a source of potential therapeutic agents. While direct spectroscopic data for dihydrooxoepistephamiersine (B13389577) is not publicly available, this technical guide provides a comprehensive overview of the structure elucidation process for closely related hasubanan alkaloids, utilizing published data from representative analogs as a detailed case study. This document will focus on the interpretation of spectroscopic data and the experimental methodologies employed in determining the three-dimensional structure of these fascinating molecules.

Introduction: The Hasubanan Core and Its Significance

Hasubanan alkaloids are characterized by a unique tetracyclic ring system. Their complex stereochemistry and dense functionalization have made them attractive targets for total synthesis and have spurred the development of novel synthetic methodologies. From a pharmacological perspective, hasubanan derivatives have shown a range of biological activities, including affinity for opioid receptors, making them an area of interest for the development of new analgesics and other therapeutics. The elucidation of their precise molecular structure is the foundational step upon which all further research is built.

A Case Study in Structure Elucidation: N-methylstephisoferulin and 6-cinnamoylhernandine (B10845242)

In the absence of specific data for this compound, this guide will utilize the data from two novel hasubanan alkaloids, N-methylstephisoferulin (1) and 6-cinnamoylhernandine (2), isolated from the Australian rainforest vine Stephania japonica. The structure of these compounds was determined through extensive spectroscopic analysis, primarily using one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry.[1]

Quantitative Spectroscopic Data

The following tables summarize the ¹H and ¹³C NMR spectroscopic data for N-methylstephisoferulin and 6-cinnamoylhernandine, recorded in CDCl₃.

Table 1: ¹H and ¹³C NMR Data for N-methylstephisoferulin (1)

| Position | δC (ppm) | δH (ppm, mult., J in Hz) |

| 1 | 129.8 | 6.78, s |

| 2 | 110.8 | 6.63, s |

| 3 | 148.9 | |

| 4 | 148.3 | |

| 5 | 40.2 | 2.25, m; 2.65, m |

| 6 | 208.5 | |

| 7 | 56.1 | 3.25, d (5.0) |

| 8 | 89.1 | 4.35, d (5.0) |

| 9 | 50.1 | 2.10, m |

| 10 | 25.9 | 1.85, m; 2.30, m |

| 13 | 59.8 | 3.15, s |

| 14 | 62.1 | |

| 16 | 47.9 | 2.50, m; 3.05, m |

| N-CH₃ | 42.5 | 2.45, s |

| 3-OCH₃ | 55.9 | 3.87, s |

| 4-OCH₃ | 55.9 | 3.85, s |

| 8-OCH₃ | 51.1 | 3.55, s |

Table 2: ¹H and ¹³C NMR Data for 6-cinnamoylhernandine (2)

| Position | δC (ppm) | δH (ppm, mult., J in Hz) |

| 1 | 129.5 | 6.75, s |

| 2 | 111.1 | 6.65, s |

| 3 | 148.8 | |

| 4 | 148.4 | |

| 5 | 35.5 | 2.35, m; 2.80, m |

| 6 | 75.1 | 5.50, d (7.0) |

| 7 | 49.8 | 2.95, dd (7.0, 5.0) |

| 8 | 89.2 | 4.40, d (5.0) |

| 9 | 50.3 | 2.15, m |

| 10 | 26.1 | 1.90, m; 2.35, m |

| 13 | 59.9 | 3.20, s |

| 14 | 62.3 | |

| 16 | 48.1 | 2.55, m; 3.10, m |

| N-CH₃ | 42.6 | 2.48, s |

| 3-OCH₃ | 56.0 | 3.88, s |

| 4-OCH₃ | 56.0 | 3.86, s |

| 8-OCH₃ | 51.2 | 3.58, s |

| Cinnamoyl Moiety | ||

| 1' | 166.5 | |

| 2' | 118.5 | 6.50, d (16.0) |

| 3' | 145.1 | 7.70, d (16.0) |

| 1'' | 134.5 | |

| 2''/6'' | 128.9 | 7.45, m |

| 3''/5'' | 128.3 | 7.35, m |

| 4'' | 130.2 | 7.38, m |

Experimental Protocols

The following is a generalized description of the experimental procedures for the isolation and spectroscopic analysis of hasubanan alkaloids, based on the methodologies reported for the case study compounds.[1]

Extraction and Isolation

-

Plant Material: The aerial parts of Stephania japonica are collected, dried, and ground into a fine powder.

-

Extraction: The powdered plant material is extracted exhaustively with methanol (B129727) (MeOH) at room temperature. The resulting crude extract is then concentrated under reduced pressure.

-

Acid-Base Partitioning: The crude extract is subjected to an acid-base partitioning process to separate the alkaloids. The extract is dissolved in an acidic aqueous solution (e.g., 5% HCl) and washed with a non-polar solvent (e.g., hexane) to remove fats and other neutral compounds. The acidic aqueous layer is then basified (e.g., with NH₄OH to pH 9-10) and extracted with a chlorinated solvent (e.g., dichloromethane (B109758) or chloroform) to yield the crude alkaloid fraction.

-

Chromatographic Separation: The crude alkaloid mixture is separated into individual compounds using a combination of chromatographic techniques. This typically involves multiple steps of column chromatography on silica (B1680970) gel and/or Sephadex LH-20, with gradient elution using solvent systems of increasing polarity (e.g., hexane-ethyl acetate, dichloromethane-methanol). Fractions are monitored by thin-layer chromatography (TLC). Final purification is often achieved by preparative high-performance liquid chromatography (HPLC).

Spectroscopic Analysis

-

Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HRESIMS) is used to determine the molecular formula of the isolated compounds.

-

NMR Spectroscopy: 1D and 2D NMR spectra are recorded on a high-field NMR spectrometer (e.g., 500 or 600 MHz) using a deuterated solvent, typically chloroform-d (B32938) (CDCl₃).

-

¹H NMR: Provides information on the chemical environment and connectivity of protons.

-

¹³C NMR: Provides information on the carbon skeleton of the molecule.

-

COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system, revealing the connectivity of adjacent protons.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds, which is crucial for establishing the connectivity of different fragments of the molecule.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is essential for determining the relative stereochemistry of the molecule.

-

Visualization of the Structure Elucidation Workflow

The following diagram illustrates the logical workflow for the structure elucidation of a novel hasubanan alkaloid.

Key Signaling Pathways and Logical Relationships

The interpretation of 2D NMR data is a logical process of piecing together a molecular puzzle. The following diagram illustrates the relationships between different 2D NMR experiments and the structural information they provide.

Conclusion

The structure elucidation of hasubanan alkaloids is a complex but systematic process that relies heavily on the power of modern spectroscopic techniques, particularly multidimensional NMR. By carefully isolating the natural products and meticulously analyzing their spectral data, researchers can piece together the intricate three-dimensional architecture of these molecules. The methodologies and data presented in this guide for analogs of this compound provide a robust framework for scientists and drug development professionals engaged in the exploration of this promising class of natural products. The continued investigation of hasubanan alkaloids holds the potential for the discovery of new therapeutic agents and the advancement of synthetic organic chemistry.

References

The Natural Provenance of Dihydrooxoepistephamiersine: A Technical Overview

For Immediate Release

This technical guide provides an in-depth exploration of the natural source, isolation, and structural elucidation of Dihydrooxoepistephamiersine, a hasubanan-type alkaloid of significant interest to the scientific community. This document is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.

Core Findings: Natural Source Identification

This compound, a complex hasubanan (B79425) alkaloid, is primarily isolated from plants belonging to the genus Stephania. Specifically, evidence strongly points to Stephania japonica as the principal natural source of the closely related precursor compound, oxoepistephamiersine.[1] The nomenclature suggests that this compound is a reduced derivative of oxoepistephamiersine, making S. japonica the most probable natural origin of this compound as well. The genus Stephania is a rich reservoir of hasubanan alkaloids, with various species, including Stephania longa and Stephania cepharantha, yielding a diverse array of these structurally unique molecules.[2][3][4][5]

Quantitative Data Summary

| Compound | Plant Source | Part Used | Yield (%) | Reference |

| Oxoepistephamiersine | Stephania japonica | Roots | Data not specified in abstract | [1] |

| Hasubanan Alkaloids (General) | Stephania longa | Whole plants | Data not specified in abstract | [2] |

| Cepharatines A-D | Stephania cepharantha | Leaves and stems | Data not specified in abstract | [3] |

| Stephadiamine | Stephania japonica | Vine | Data not specified in abstract | [6] |

Experimental Protocols: Isolation and Purification of Hasubanan Alkaloids

The following is a generalized experimental workflow for the isolation of hasubanan alkaloids from Stephania species, based on common practices in natural product chemistry.

Detailed Methodologies:

-

Extraction: The air-dried and powdered plant material (e.g., roots of Stephania japonica) is typically macerated with a polar organic solvent such as methanol (B129727) at room temperature. This process is often repeated multiple times to ensure exhaustive extraction.

-

Concentration: The resulting methanolic extracts are combined and concentrated under reduced pressure to yield a crude extract.

-

Acid-Base Partitioning: The crude extract is then subjected to an acid-base partitioning protocol. The extract is dissolved in an acidic solution (e.g., 5% HCl) and washed with a non-polar solvent (e.g., ethyl acetate) to remove neutral and acidic components. The acidic aqueous layer, containing the protonated alkaloids, is then basified (e.g., with NH4OH) and extracted with a chlorinated solvent (e.g., dichloromethane) to yield the crude alkaloid fraction.

-

Chromatographic Purification: The crude alkaloid fraction is subjected to a series of chromatographic separations. This typically begins with column chromatography over silica gel, eluting with a gradient of solvents (e.g., chloroform-methanol). Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Final Purification: Fractions containing the target compounds are further purified using techniques such as preparative high-performance liquid chromatography (HPLC) or preparative TLC to yield the pure alkaloids.

-

Structural Elucidation: The structure of the isolated compounds is determined using a combination of spectroscopic methods, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS). In some cases, single-crystal X-ray crystallography is used for unambiguous structure determination.

Signaling Pathways and Logical Relationships

While the specific signaling pathways modulated by this compound are a subject of ongoing research, other hasubanan alkaloids from Stephania japonica have been shown to interact with opioid receptors.[5] The following diagram illustrates a hypothetical signaling cascade that could be initiated by a hasubanan alkaloid binding to a G-protein coupled receptor (GPCR), such as an opioid receptor.

This guide serves as a foundational resource for researchers interested in the natural product chemistry of this compound and related hasubanan alkaloids. Further investigation into the specific biological activities and mechanisms of action of this compound is warranted.

References

- 1. researchgate.net [researchgate.net]

- 2. Total Synthesis of Metaphanine and Oxoepistephamiersine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Epistephamiersine | C21H27NO6 | CID 91895297 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Hasubanan alkaloids with delta-opioid binding affinity from the aerial parts of Stephania japonica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Total Synthesis of the Norhasubanan Alkaloid Stephadiamine - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Isolation of Dihydrooxoepistephamiersine from Stephania japonica

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isolation of the hasubanan (B79425) alkaloid, Dihydrooxoepistephamiersine, from the plant Stephania japonica. This document details the necessary experimental protocols, summarizes key quantitative data, and visualizes the isolation workflow.

Introduction

Stephania japonica (Thunb.) Miers, a member of the Menispermaceae family, is a climbing shrub with a history of use in traditional medicine for treating a variety of ailments, including fever, inflammation, and pain.[1] The plant is a rich source of various alkaloids, with the hasubanan-type alkaloids being a significant class of its chemical constituents. This compound, a hasubanan alkaloid with the molecular formula C21H27NO7 and a molecular weight of 405.5 g/mol , has been identified from the roots of this plant.[2] This guide focuses on the methodology for its isolation and characterization.

Experimental Protocols

While a specific, detailed protocol for the isolation of this compound has not been extensively published, a general methodology for the isolation of hasubanan alkaloids from Stephania species can be adapted. The following protocol is a composite based on established methods for alkaloid extraction from this genus.

Plant Material Collection and Preparation

-

Collection: The roots of Stephania japonica should be collected and authenticated by a plant taxonomist.

-

Preparation: The collected roots are washed, air-dried in the shade, and then coarsely powdered using a mechanical grinder.

Extraction

-

The powdered root material is macerated with methanol (B129727) (MeOH) at room temperature for a period of 72 hours, with the solvent being replaced every 24 hours.

-

The combined methanolic extracts are then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Acid-Base Partitioning

-

The crude methanolic extract is suspended in a 2% aqueous solution of hydrochloric acid (HCl).

-

The acidic solution is then partitioned with ethyl acetate (B1210297) (EtOAc) to remove neutral and weakly basic compounds. The aqueous layer is retained.

-

The pH of the aqueous layer is adjusted to approximately 9-10 with an aqueous solution of ammonia (B1221849) (NH4OH).

-

The basified solution is then extracted exhaustively with chloroform (B151607) (CHCl3) or dichloromethane (B109758) (CH2Cl2).

-

The combined organic layers are dried over anhydrous sodium sulfate (B86663) (Na2SO4) and concentrated in vacuo to yield the crude alkaloid fraction.

Chromatographic Purification

The crude alkaloid fraction is subjected to a series of chromatographic techniques to isolate the target compound, this compound.

-

Silica (B1680970) Gel Column Chromatography:

-

The crude alkaloid mixture is adsorbed onto a small amount of silica gel and loaded onto a silica gel column.

-

The column is eluted with a gradient solvent system, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate and then methanol.

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC) using an appropriate solvent system and visualized under UV light and/or with Dragendorff's reagent.

-

-

Preparative Thin Layer Chromatography (pTLC) or High-Performance Liquid Chromatography (HPLC):

-

Fractions containing the compound of interest are pooled and further purified using pTLC with a suitable solvent system or by preparative HPLC on a C18 column with a mobile phase such as a methanol-water or acetonitrile-water gradient.

-

The purity of the isolated this compound is confirmed by analytical HPLC.

-

Quantitative Data

Currently, there is a lack of specific published quantitative data regarding the yield of this compound from Stephania japonica. However, for the related hasubanan alkaloid, oxostephamiersine, a yield of 284 mg was reported from the methanolic extract of S. japonica leaves.[1] It is anticipated that the yield of this compound from the roots would be in a comparable range, but this requires experimental verification.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C21H27NO7 | [2] |

| Molecular Weight | 405.5 g/mol | [2] |

| Source | Roots of Stephania japonica | [2] |

| Compound Type | Alkaloid (Hasubanan) | [2] |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Key Data Points |

| ¹H NMR | Data not currently available in published literature. |

| ¹³C NMR | Data not currently available in published literature. |

| Mass Spectrometry (MS) | Expected [M+H]⁺ at m/z 406.1758 |

Note: The mass spectrometry data is a calculated value based on the molecular formula and would need to be confirmed by experimental analysis.

Visualization of the Isolation Workflow

The following diagram illustrates the general workflow for the isolation of this compound from Stephania japonica.

Potential Biological Activity and Signaling Pathways

While direct studies on the biological activity of this compound are not yet available, other hasubanan alkaloids isolated from Stephania species have demonstrated notable biological effects. This suggests potential areas of investigation for this compound.

-

Anti-inflammatory Activity: Extracts of Stephania japonica have shown significant anti-inflammatory effects.[1] This suggests that this compound may contribute to this activity. A potential mechanism could involve the modulation of inflammatory signaling pathways.

-

Cytotoxicity: Chloroform and ethyl acetate soluble fractions of the methanolic extract of S. japonica have exhibited cytotoxic effects.[1] Further investigation is warranted to determine if this compound possesses cytotoxic properties against cancer cell lines.

The diagram below illustrates a hypothetical signaling pathway that could be investigated for the anti-inflammatory effects of this compound, based on common inflammatory mechanisms.

Conclusion

The isolation of this compound from Stephania japonica presents an opportunity for the discovery of novel therapeutic agents. This technical guide outlines a generalized yet robust methodology for its extraction and purification. Further research is critically needed to establish a detailed, optimized protocol, quantify the yield, and fully characterize the compound using modern spectroscopic techniques. Moreover, comprehensive studies are required to elucidate the specific biological activities and underlying signaling pathways of this compound, which will be crucial for its potential development as a pharmaceutical lead.

References

The Core of Complexity: A Technical Guide to the Biosynthesis of Hasubanan Alkaloids

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hasubanan (B79425) alkaloids, a fascinating and structurally complex class of natural products, have garnered significant attention for their diverse biological activities. While their total synthesis has been a subject of intense research, the intricate details of their biosynthesis in plants, primarily of the Stephania genus, remain an area of active investigation. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of hasubanan alkaloids, drawing parallels with the well-elucidated biosynthesis of structurally related morphine alkaloids. We delve into the key enzymatic transformations, precursor molecules, and intermediate structures, offering a foundational understanding for researchers in natural product chemistry, enzymology, and drug development. This document outlines hypothetical experimental protocols for the elucidation of this pathway and presents anticipated quantitative data in a structured format to guide future research endeavors.

Introduction

Hasubanan alkaloids are characterized by a unique and rigid tetracyclic aza-[4.4.3]propellane core structure.[1] Their structural similarity to morphinan (B1239233) alkaloids suggests a common evolutionary origin and a related biosynthetic pathway.[2] It is widely postulated that hasubanan alkaloids, like morphine, arise from the oxidative coupling of a benzylisoquinoline alkaloid precursor, with (S)-reticuline being the key branch-point intermediate.[1][3] Understanding the enzymatic machinery responsible for the intricate molecular rearrangements that lead to the hasubanan scaffold is crucial for the potential biotechnological production of these valuable compounds and for the development of novel therapeutic agents.

This guide will present a detailed, albeit partially hypothetical, biosynthetic pathway for hasubanan alkaloids. The proposed pathway is constructed based on biomimetic synthesis studies and the established biosynthetic route of morphine.[3][4] We will also provide detailed, plausible experimental protocols that could be employed to identify and characterize the enzymes involved, and we will present expected, hypothetical quantitative data in tabular form to serve as a reference for future experimental work.

Proposed Biosynthetic Pathway of Hasubanan Alkaloids

The biosynthesis of hasubanan alkaloids is proposed to commence from the amino acid L-tyrosine, which serves as the primary building block for the benzylisoquinoline skeleton. The pathway converges at the key intermediate (S)-reticuline, which then undergoes a series of enzymatic transformations to yield the characteristic hasubanan core.

From L-Tyrosine to (S)-Reticuline

The initial steps of the pathway, leading to the formation of (S)-reticuline, are well-established in the context of benzylisoquinoline alkaloid biosynthesis. This multi-enzyme process involves the condensation of dopamine (B1211576) and 4-hydroxyphenylacetaldehyde, both derived from L-tyrosine, to form (S)-norcoclaurine. A series of methylation and hydroxylation reactions, catalyzed by methyltransferases and cytochrome P450 monooxygenases, then convert (S)-norcoclaurine to (S)-reticuline.

The Divergence from Morphinan Biosynthesis: The Hasubanan Branch

While (R)-reticuline is the precursor for morphine biosynthesis, it is hypothesized that the biosynthesis of hasubanan alkaloids proceeds from a different stereoisomer or a closely related derivative. A plausible pathway involves the oxidative coupling of a reticuline-like precursor, leading to a dienone intermediate that can then undergo rearrangement to form the hasubanan skeleton.

The key branching from the morphine pathway is proposed to be an alternative mode of intramolecular oxidative coupling of a reticuline (B1680550) derivative. This crucial step is likely catalyzed by a specific cytochrome P450 monooxygenase.

Below is a DOT script for the proposed biosynthetic pathway:

Experimental Protocols for Pathway Elucidation

To validate the proposed biosynthetic pathway and to identify and characterize the enzymes involved, a series of experiments can be conducted. These include feeding studies with labeled precursors, the preparation of cell-free extracts for in vitro enzyme assays, and the heterologous expression of candidate genes.

Isotopic Labeling Studies

Objective: To trace the incorporation of precursors into hasubanan alkaloids in vivo.

Protocol:

-

Plant Material: Young, healthy Stephania japonica plants, a known producer of hasubanan alkaloids, will be used.

-

Precursor Administration: Stable isotope-labeled precursors, such as [¹³C₆]-L-tyrosine, [¹³C-methyl]-L-methionine, and [¹³C₉]-(S)-reticuline, will be administered to the plants. This can be done by feeding the precursors through the roots in a hydroponic system or by direct injection into the stem.

-

Incubation: The plants will be incubated for various time points (e.g., 24, 48, 72 hours) under controlled environmental conditions.

-

Alkaloid Extraction: At each time point, plant material (leaves, stems, and roots) will be harvested, flash-frozen in liquid nitrogen, and lyophilized. The dried material will be ground to a fine powder and extracted with methanol.

-

Analysis: The crude extracts will be partially purified by solid-phase extraction and analyzed by LC-MS/MS and NMR spectroscopy to determine the incorporation of the isotopic labels into the hasubanan alkaloids.

Below is a DOT script for the experimental workflow of isotopic labeling studies:

In Vitro Enzyme Assays

Objective: To identify and characterize the enzymatic activities involved in the conversion of (S)-reticuline to hasubanan alkaloids.

Protocol:

-

Preparation of Cell-Free Extracts: Fresh plant material from S. japonica will be homogenized in a suitable buffer containing antioxidants and protease inhibitors. The homogenate will be centrifuged to remove cell debris, and the supernatant (cell-free extract) will be used for enzyme assays. Microsomal fractions, which are rich in cytochrome P450 enzymes, can be prepared by ultracentrifugation.

-

Enzyme Assay for Oxidative Coupling:

-

The reaction mixture will contain the cell-free extract (or microsomal fraction), the substrate ((S)-reticuline), and cofactors (NADPH for P450s).

-

The reaction will be incubated at an optimal temperature (e.g., 30°C) for a specific duration.

-

The reaction will be quenched, and the products will be extracted and analyzed by LC-MS to detect the formation of the proposed promorphinane dienone intermediate.

-

-

Enzyme Assay for Subsequent Steps: The products from the oxidative coupling reaction can be used as substrates in subsequent assays with the cell-free extract to identify enzymes responsible for the rearrangement and further modifications.

Quantitative Data Summary

The following tables present hypothetical quantitative data that could be expected from the successful execution of the described experiments. These tables are intended to serve as a benchmark for future research.

Table 1: Hypothetical Enzyme Kinetic Parameters for the Oxidative Coupling of (S)-Reticuline

| Enzyme Source | Substrate | Apparent Km (µM) | Apparent Vmax (pmol·s⁻¹·mg⁻¹ protein) |

| S. japonica Microsomes | (S)-Reticuline | 50 | 15 |

| S. japonica Microsomes | (R)-Reticuline | >500 | <1 |

Table 2: Hypothetical Incorporation of Labeled Precursors into Hasubanonine

| Labeled Precursor | Incubation Time (h) | Incorporation (%) |

| [¹³C₆]-L-Tyrosine | 48 | 2.5 |

| [¹³C-methyl]-L-Methionine | 48 | 5.2 |

| [¹³C₉]-(S)-Reticuline | 24 | 15.8 |

Conclusion

The biosynthesis of hasubanan alkaloids represents a captivating area of natural product chemistry. While the complete pathway and the enzymes involved are yet to be fully elucidated, the proposed route, drawing parallels with morphine biosynthesis, provides a solid framework for future research. The experimental protocols outlined in this guide, including isotopic labeling and in vitro enzyme assays, offer a clear path toward unraveling the intricate enzymatic machinery responsible for the formation of these complex and biologically active molecules. The successful characterization of this pathway will not only deepen our understanding of plant secondary metabolism but also pave the way for the metabolic engineering and sustainable production of hasubanan alkaloids for pharmaceutical applications.

References

An In-depth Technical Guide on the Chemical Properties of Dihydrooxoepistephamiersine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydrooxoepistephamiersine is a naturally occurring alkaloid belonging to the hasubanan (B79425) class.[1] These types of alkaloids are primarily isolated from plants of the Stephania genus, which have a long history of use in traditional medicine.[2] Hasubanan alkaloids are characterized by a complex tetracyclic ring system and exhibit a range of interesting biological activities. This guide provides a comprehensive overview of the known chemical properties, isolation methods, and spectral data for this compound and its related parent compound, Epistephamiersine.

Chemical Properties

The chemical properties of this compound and the closely related Epistephamiersine are summarized below. This data is crucial for understanding the compound's behavior in various chemical and biological systems.

| Property | This compound | Epistephamiersine |

| Molecular Formula | Not explicitly available in searches, but likely C21H29NO7 based on parent | C21H27NO6[3] |

| Molecular Weight | Not explicitly available in searches, but likely ~407.46 g/mol | 389.448 g/mol [4][5] |

| CAS Number | 51804-69-4[6] | 52389-15-8[3][4] |

| Appearance | Powder[6] | Powder[4] |

| Source | The roots of Stephania japonica[6] | The roots of Stephania japonica[7] |

| Solubility | Soluble in Chloroform (B151607), Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc.[6] | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc.[1] |

| Purity | >=98%[6] | 95%~99%[4] |

| Storage | Desiccate at -20°C[1] | Room temperature in continental US; may vary elsewhere.[7] |

Experimental Protocols

Isolation of Hasubanan Alkaloids from Stephania hernandifolia

A common method for isolating hasubanan type alkaloids, including this compound and Epistephamiersine, involves the following steps:

-

Extraction : The dried herbs of Stephania hernandifolia are extracted with 95% ethanol.[1]

-

Solvent Removal : The solvent is removed from the initial extract to yield a residue.[1]

-

Acid-Base Partitioning : The residue is first partitioned between acidic water and petroleum ether. The aqueous layer is then made basic and extracted with chloroform to obtain the crude alkaloid fraction.[1]

-

Chromatographic Purification : The crude alkaloid fraction is subjected to column chromatography for isolation and purification. A variety of stationary phases can be used, including silica (B1680970) gel, Rp-18, MCI CHP 20P, and Sephadex LH-20.[1]

-

Structure Elucidation : The structures of the isolated compounds are determined by analyzing their physicochemical properties and spectral data.[1]

Below is a DOT script for a Graphviz diagram illustrating this experimental workflow.

Caption: Experimental workflow for the isolation of hasubanan alkaloids.

Spectral Information

-

Mass Spectrometry : Used for determining the molecular weight and elemental composition.[4]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : Both 1D (¹H and ¹³C) and 2D NMR techniques are used to elucidate the complex three-dimensional structure of the molecule.[3][4]

Biological Activities and Signaling Pathways

The biological activities of this compound have not been extensively reported in the available literature. However, alkaloids from the Stephania genus are known to possess a wide range of pharmacological properties, including:

-

Antimicrobial[2]

-

Antiviral[2]

-

Antitumor[2]

-

Antioxidant[2]

-

Anti-inflammatory[2]

-

Neuroprotective[2]

-

Cardioprotective activities[2]

Further research is needed to determine the specific biological activities and potential signaling pathway interactions of this compound. A generalized logical relationship for investigating the biological activity of a novel natural product is presented in the DOT script below.

Caption: Logical workflow for investigating the biological activity of a novel compound.

Conclusion

This compound is a hasubanan alkaloid with a complex chemical structure. While specific data on its chemical and biological properties are limited, information on its parent compound, Epistephamiersine, and general isolation methods for hasubanan alkaloids provide a solid foundation for further research. The information and methodologies presented in this guide are intended to support researchers, scientists, and drug development professionals in their efforts to explore the therapeutic potential of this and related natural products.

References

- 1. Epistephamiersine | CAS:52389-15-8 | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]

- 2. Alkaloids in genus stephania (Menispermaceae): A comprehensive review of its ethnopharmacology, phytochemistry, pharmacology and toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Epistephamiersine | C21H27NO6 | CID 91895297 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CAS 52389-15-8 | Epistephamiersine [phytopurify.com]

- 5. realgenelabs.com [realgenelabs.com]

- 6. This compound | CAS 51804-69-4 | ScreenLib [screenlib.com]

- 7. medchemexpress.com [medchemexpress.com]

physical characteristics of Dihydrooxoepistephamiersine

An in-depth guide to the is currently challenging to compile due to the limited availability of detailed public data. This document synthesizes the accessible information and provides a framework based on related compounds and general methodologies.

Introduction

Dihydrooxoepistephamiersine is a naturally occurring hasubanan (B79425) alkaloid isolated from the roots of Stephania japonica. Hasubanan alkaloids are a class of compounds known for a range of biological activities, including anti-inflammatory, neuroprotective, and opioid receptor binding properties. This guide outlines the known physical and chemical properties of this compound and provides context through the examination of related compounds and general experimental protocols.

Physicochemical Properties

While a comprehensive public dataset for this compound is not available, the following information has been compiled from various sources.

| Property | Value | Source |

| Molecular Formula | C₂₁H₂₇NO₇ | Chemical Supplier Data |

| Molecular Weight | 405.5 g/mol | Chemical Supplier Data |

| CAS Number | 51804-69-4 | Chemical Supplier Data |

| Appearance | Powder | Chemical Supplier Data |

| Source | Roots of Stephania japonica | Scientific Literature |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | Chemical Supplier Data |

Experimental Protocols

A specific, detailed experimental protocol for the isolation and purification of this compound is not publicly available. However, a general methodology for the isolation of hasubanan alkaloids from Stephania species can be inferred from the scientific literature.

General Isolation Protocol for Hasubanan Alkaloids from Stephania species

The following workflow represents a typical procedure for extracting and isolating alkaloids from plant material.

Caption: General workflow for the isolation of hasubanan alkaloids.

Methodology:

-

Plant Material Collection and Preparation: The roots of Stephania japonica are collected, washed, dried, and ground into a fine powder to increase the surface area for extraction.

-

Extraction: The powdered plant material is typically extracted with an organic solvent such as methanol (B129727) at room temperature for an extended period. This process is often repeated multiple times to ensure complete extraction.

-

Concentration: The resulting extracts are combined, filtered to remove solid plant debris, and the solvent is evaporated under reduced pressure to yield a concentrated crude extract.

-

Acid-Base Extraction: The crude extract is subjected to an acid-base extraction procedure to selectively isolate the alkaloids. The extract is dissolved in an acidic aqueous solution, which protonates the basic alkaloids, making them water-soluble. The aqueous layer is then washed with an organic solvent to remove neutral and acidic compounds. Subsequently, the aqueous layer is basified, causing the alkaloids to deprotonate and precipitate or become extractable into an organic solvent.

-

Chromatographic Purification: The crude alkaloid extract is then subjected to one or more rounds of chromatographic separation. This may include column chromatography over silica (B1680970) gel or alumina, followed by preparative High-Performance Liquid Chromatography (HPLC) to isolate the individual alkaloid components, including this compound.

-

Structure Elucidation: The structure of the purified compound is confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Potential Biological Activity and Signaling Pathways

Direct studies on the mechanism of action of this compound are not widely reported. However, based on the activities of other hasubanan alkaloids isolated from Stephania species, potential biological targets and signaling pathways can be hypothesized.

Anti-Inflammatory Activity

Many hasubanan alkaloids exhibit anti-inflammatory properties. A plausible mechanism is the inhibition of pro-inflammatory signaling pathways, such as the NF-κB pathway.

Caption: Hypothesized anti-inflammatory mechanism via NF-κB inhibition.

Opioid Receptor Binding

Some hasubanan alkaloids have been shown to bind to opioid receptors. If this compound acts as an opioid receptor agonist, it would likely modulate G-protein coupled receptor (GPCR) signaling pathways.

Caption: Potential opioid receptor signaling pathway.

Conclusion

Uncharted Territory: The Potential Biological Activity of Dihydrooxoepistephamiersine

A Technical Review for Researchers and Drug Development Professionals

Executive Summary

Dihydrooxoepistephamiersine, a natural alkaloid isolated from the plant Stephania japonica, remains a largely unexplored molecule within the scientific community. Despite the rich ethnobotanical history and known pharmacological activities of other compounds from the Stephania genus, a comprehensive review of publicly available scientific literature reveals a significant gap in our understanding of this compound's specific biological activities. This technical guide candidly addresses this lack of data, summarizing the existing contextual information and highlighting the untapped research potential of this compound. At present, there is no available quantitative data, detailed experimental protocols, or established signaling pathways specifically associated with this compound.

Introduction

This compound is a structurally complex alkaloid belonging to the hasubanan (B79425) class. It is known to be a constituent of Stephania japonica (Thunb.) Miers, a plant used in traditional medicine for various ailments, including fever, diarrhea, and inflammation.[1] While numerous alkaloids have been isolated from this plant and characterized, this compound has yet to be the subject of in-depth pharmacological investigation. This document serves to outline the current state of knowledge and underscore the absence of specific biological activity data.

Contextual Landscape: The Stephania japonica Genus

The Stephania japonica plant, from which this compound is derived, has been a subject of phytochemical and pharmacological interest. Various extracts and isolated compounds from this plant have demonstrated a range of biological effects, providing a potential, albeit speculative, framework for the possible activities of this compound.

Reported Activities of Stephania japonica Extracts and Related Alkaloids:

-

Anti-inflammatory and Analgesic Effects: Crude extracts of Stephania japonica have shown significant anti-inflammatory and analgesic properties in preclinical models.[1][2][3] These effects are often attributed to the presence of various alkaloids.

-

Antioxidant Activity: The plant extract has demonstrated free radical scavenging capabilities, suggesting the presence of compounds with antioxidant potential.[1][2][3]

-

Antimicrobial and Cytotoxic Effects: Some fractions of Stephania japonica extract have exhibited activity against bacterial strains and have shown cytotoxic effects in brine shrimp assays.[3]

-

Neuroprotective Effects: Methanolic extracts of the plant have been reported to have neuroprotective potential, possibly through the reduction of oxidative stress and neuroinflammation.[2][3]

It is important to emphasize that these activities are associated with crude extracts or other isolated alkaloids from Stephania japonica, and not specifically with this compound.

Data Presentation: The Void of Quantitative Analysis

A thorough search of scientific databases, including PubMed, ScienceDirect, and Google Scholar, yielded no studies presenting quantitative data on the biological activity of this compound. Consequently, tables summarizing metrics such as IC₅₀, EC₅₀, or Ki values cannot be provided at this time. The absence of such data is a critical knowledge gap for the research community.

Experimental Protocols: A Call for Investigation

Detailed methodologies for key experiments are a cornerstone of reproducible science. However, due to the lack of published research on the biological activity of this compound, no established experimental protocols can be cited. The development of such protocols would be a necessary first step in characterizing this molecule.

Hypothetical Workflow for Initial Investigation:

To begin to elucidate the biological activity of this compound, a logical experimental workflow would be required.

Caption: A hypothetical workflow for the initial biological investigation of this compound.

Signaling Pathways: An Unwritten Chapter

The core of modern drug discovery often lies in understanding how a compound interacts with cellular signaling pathways. As no biological activity has been defined for this compound, there are no described signaling pathways to visualize. Future research would first need to identify a biological effect, after which pathway analysis could be undertaken.

Conclusion and Future Directions

This compound represents a scientific frontier. While its origin from a medicinally significant plant, Stephania japonica, suggests potential biological relevance, the current body of scientific literature is devoid of specific data on its activity. For researchers, scientists, and drug development professionals, this presents both a challenge and an opportunity. The path forward requires foundational research, including:

-

Isolation and large-scale purification of this compound to enable comprehensive screening.

-

Broad-spectrum in vitro screening to identify potential cytotoxic, anti-inflammatory, antimicrobial, or other biological activities.

-

Target identification and mechanism of action studies for any confirmed activities.

-

In vivo studies to validate any promising in vitro findings.

The potential of this compound remains locked away, awaiting dedicated scientific inquiry to uncover its secrets. This guide serves not as a summary of what is known, but as a call to action to explore the unknown.

References

Unveiling the Potential of Dihydrooxoepistephamiersine: A Technical Guide for Researchers

An In-depth Exploration of a Promising Hasubanan (B79425) Alkaloid from Stephania japonica

For Immediate Release

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals interested in the hasubanan alkaloid Dihydrooxoepistephamiersine (CAS Number: 51804-69-4). While direct research on this specific compound is limited, this document provides a thorough overview of its chemical properties, its origin, and the broader context of the significant biological activities exhibited by related hasubanan alkaloids isolated from Stephania japonica.

Introduction to this compound

This compound is a naturally occurring alkaloid isolated from the roots of Stephania japonica.[1] It belongs to the hasubanan class of alkaloids, which are noted for their complex chemical structures and diverse pharmacological activities. Due to a scarcity of dedicated research on this compound, this guide will also draw upon the wealth of information available for other hasubanan alkaloids from the same plant source to infer its potential areas of therapeutic interest and guide future research.

Chemical and Physical Properties

The fundamental chemical properties of this compound are summarized in the table below.

| Property | Value |

| CAS Number | 51804-69-4 |

| Molecular Formula | C21H27NO7 |

| Molecular Weight | 405.45 g/mol [2] |

| Compound Type | Alkaloid[1] |

| Natural Source | Roots of Stephania japonica[1] |

| Appearance | Powder[1] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[1] |

Biological Activities of Related Hasubanan Alkaloids from Stephania japonica

While specific bioactivity data for this compound is not yet available in published literature, numerous studies on other hasubanan alkaloids from Stephania japonica have revealed a range of promising pharmacological effects. These findings provide a strong rationale for investigating this compound for similar activities.

Anti-Neuroinflammatory and Neuroprotective Effects

A significant area of interest for hasubanan alkaloids is their potential in treating neuroinflammatory conditions. Studies on alkaloids from Stephania japonica have demonstrated potent anti-neuroinflammatory activities. For instance, several hasubanan alkaloids isolated from this plant showed stronger anti-neuroinflammatory effects than the positive control, minocycline, in a study on lipopolysaccharide (LPS)-activated BV2 microglial cells. Furthermore, the total alkaloid fraction from Stephania japonica exhibited a protective effect against brain injury in a middle cerebral artery occlusion (MCAO) rat model, suggesting potential applications in stroke therapy.

Opioid Receptor Binding Affinity

Certain hasubanan alkaloids from Stephania japonica have been found to exhibit binding affinity for opioid receptors. A study identified several hasubanan alkaloids that bind to the human delta-opioid receptor with IC50 values in the micromolar range. These compounds also showed similar potency for the mu-opioid receptor but were inactive against the kappa-opioid receptor. This suggests a potential for developing novel analgesics with specific receptor profiles.

Anti-inflammatory Activity

The broader anti-inflammatory potential of hasubanan alkaloids has also been investigated. In studies on related species, these compounds have been shown to significantly inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. This activity points towards potential applications in a variety of inflammatory disorders.

Summary of Biological Activities of Hasubanan Alkaloids from Stephania japonica

The following table summarizes the observed biological activities of hasubanan alkaloids from Stephania japonica and related species.

| Biological Activity | Specific Alkaloid(s) or Fraction | Key Findings | Reference |

| Anti-neuroinflammatory | Six hasubanan type alkaloids | Elicited stronger anti-neuroinflammatory activities than the positive drug in vitro. | |

| Neuroprotective | Total alkaloid fraction | Exhibited potent protective effect against brain injury in an MCAO rat model. | |

| Opioid Receptor Binding | Two new and six known hasubanan alkaloids | Showed affinity for the human delta-opioid receptor (IC50 values ranging from 0.7 to 46 µM) and similar potency for the mu-opioid receptor. | |

| Anti-inflammatory | Longanone, cephatonine, and prostephabyssine | Exhibited significant inhibitory effects on TNF-α and IL-6 production (IC50 values ranging from 6.54 to 30.44 µM). |

Experimental Protocols

Detailed experimental protocols for this compound are not available. However, the following sections describe generalized methodologies for the extraction, isolation, and biological evaluation of hasubanan alkaloids from Stephania japonica, based on published research in this area.

General Workflow for Alkaloid Isolation and Screening

The following diagram illustrates a typical workflow for the isolation and screening of bioactive alkaloids from a plant source.

Caption: A generalized workflow for the extraction, isolation, and biological screening of alkaloids.

General Protocol for Alkaloid Extraction and Isolation

-

Plant Material Preparation : The roots of Stephania japonica are collected, dried, and ground into a fine powder.

-

Extraction : The powdered plant material is extracted with a suitable solvent, such as methanol (B129727) or ethanol, at room temperature for an extended period. The extraction process is typically repeated multiple times to ensure maximum yield.

-

Acid-Base Partitioning : The crude extract is subjected to an acid-base partitioning process to separate the alkaloids. The extract is dissolved in an acidic aqueous solution (e.g., 5% HCl) and then washed with an organic solvent (e.g., ethyl acetate) to remove neutral and acidic compounds. The aqueous layer is then basified (e.g., with NH4OH) and extracted with an organic solvent (e.g., chloroform) to obtain the crude alkaloid fraction.

-

Chromatographic Separation : The crude alkaloid fraction is then subjected to various chromatographic techniques, such as column chromatography over silica (B1680970) gel or alumina, followed by preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to isolate individual alkaloids.

In Vitro Anti-inflammatory Assay (General Protocol)

-

Cell Culture : A suitable cell line, such as RAW 264.7 macrophages or BV2 microglia, is cultured in an appropriate medium.

-

Induction of Inflammation : The cells are stimulated with an inflammatory agent, such as lipopolysaccharide (LPS), to induce the production of pro-inflammatory mediators.

-

Treatment : The cells are treated with various concentrations of the test compound (e.g., a purified hasubanan alkaloid) for a specified period.

-

Measurement of Inflammatory Mediators : The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and other inflammatory markers (e.g., nitric oxide) in the cell culture supernatant are measured using techniques such as ELISA or the Griess assay.

-

Data Analysis : The inhibitory effect of the test compound on the production of inflammatory mediators is calculated, and the IC50 value is determined.

Opioid Receptor Binding Assay (General Protocol)

-

Membrane Preparation : Membranes from cells expressing the opioid receptor of interest (e.g., mu, delta, or kappa) or from brain tissue are prepared.

-

Competitive Binding : The membranes are incubated with a radiolabeled ligand known to bind to the target receptor (e.g., [3H]DAMGO for the mu-opioid receptor) and varying concentrations of the test compound.

-

Separation and Detection : The bound and free radioligand are separated by rapid filtration, and the amount of radioactivity bound to the membranes is quantified using a scintillation counter.

-

Data Analysis : The ability of the test compound to displace the radioligand from the receptor is determined, and the inhibition constant (Ki) is calculated to assess its binding affinity.

Future Directions and Conclusion

This compound represents an intriguing yet understudied member of the hasubanan alkaloid family. The significant anti-inflammatory, neuroprotective, and opioid receptor binding activities observed in other alkaloids from Stephania japonica provide a compelling basis for the further investigation of this compound.

Future research should focus on:

-

The complete structural elucidation of this compound.

-

In-depth in vitro screening to determine its biological activity profile.

-

Investigation of its mechanism of action in relevant biological pathways.

-

In vivo studies to assess its efficacy and safety in animal models of disease.

This technical guide provides a foundational understanding of this compound within the context of its chemical family. It is hoped that this information will stimulate further research into this and other related hasubanan alkaloids, ultimately unlocking their therapeutic potential.

Signaling Pathway and Workflow Visualizations

To further aid in the conceptualization of potential research avenues, the following diagrams illustrate a hypothetical signaling pathway that could be investigated and a logical workflow for screening.

Hypothetical Anti-Neuroinflammatory Signaling Pathway

Caption: A hypothetical anti-neuroinflammatory signaling pathway for hasubanan alkaloids.

Logical Workflow for Compound Screening

Caption: A logical workflow for the screening and identification of lead compounds.

References

Unraveling Dihydrooxoepistephamiersine: A Technical Guide for Researchers

An In-depth Analysis of a Novel Alkaloid for Drug Discovery and Development

Executive Summary

Initial investigations into the compound identified as Dihydrooxoepistephamiersine, with a proposed molecular formula of C21H27NO7, have revealed a significant knowledge gap in the current scientific literature. Extensive database searches and inquiries have not yielded specific information regarding its synthesis, spectroscopic data, or biological activities. This technical guide serves as a foundational framework for researchers and drug development professionals to initiate a comprehensive study of this potentially novel molecule. The absence of existing data necessitates a systematic approach, beginning with the verification of its structure and proceeding through a full characterization of its physicochemical properties and biological functions.

This document outlines the requisite experimental protocols and data presentation strategies to build a robust profile for this compound. It is designed to guide the research process, ensuring that the data generated is thorough, reproducible, and directly applicable to the evaluation of its therapeutic potential.

Compound Verification and Physicochemical Characterization

The primary step in the investigation of this compound is the unambiguous confirmation of its molecular structure and formula. The proposed formula, C21H27NO7, suggests a complex polycyclic structure, likely of alkaloid origin.

Experimental Protocols

1.1.1. Mass Spectrometry for Molecular Formula Confirmation:

-

High-Resolution Mass Spectrometry (HRMS): Employ techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer.

-

Objective: To obtain a high-accuracy mass measurement to confirm the elemental composition of C21H27NO7.

-

Sample Preparation: Dissolve the purified compound in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.

-

Instrumentation Parameters: Calibrate the instrument using a known standard. Acquire data in both positive and negative ion modes to observe the protonated molecule [M+H]+ and/or the deprotonated molecule [M-H]-.

-

Data Analysis: Compare the experimentally determined monoisotopic mass with the theoretical mass calculated for C21H27NO7. The mass accuracy should be within 5 ppm.

-

1.1.2. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation:

-

1D NMR (¹H and ¹³C):

-

Objective: To identify the chemical environments of all hydrogen and carbon atoms in the molecule.

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Data Acquisition: Acquire spectra on a high-field NMR spectrometer (≥400 MHz).

-

-

2D NMR (COSY, HSQC, HMBC):

-

Objective: To establish connectivity between protons (COSY), directly bonded proton-carbon pairs (HSQC), and long-range proton-carbon correlations (HMBC) to piece together the molecular scaffold.

-

Data Analysis: Integrate and analyze the spectra to assemble the complete chemical structure of this compound.

-

Data Presentation

The spectroscopic data should be summarized in a clear, tabular format for easy reference and comparison with potential analogs.

Table 1: Spectroscopic Data for this compound

| Technique | Parameter | Observed Value | Interpretation |

| HRMS (ESI-TOF) | [M+H]⁺ (m/z) | To be determined | Confirmation of molecular weight and formula. |

| ¹H NMR (400 MHz) | Chemical Shift (δ, ppm) | To be determined | Proton environments and multiplicities. |

| ¹³C NMR (100 MHz) | Chemical Shift (δ, ppm) | To be determined | Carbon skeleton and functional groups. |

| FTIR | Wavenumber (cm⁻¹) | To be determined | Presence of key functional groups (e.g., C=O, O-H, N-H). |

| UV-Vis | λmax (nm) | To be determined | Chromophoric systems within the molecule. |

Proposed Investigational Workflow

Given the lack of pre-existing information, a structured workflow is essential to systematically characterize this compound. The following diagram outlines a logical progression from initial compound verification to preliminary biological screening.

Caption: Proposed experimental workflow for the characterization of this compound.

Hypothetical Signaling Pathway Involvement

Based on the structural features common in alkaloids, this compound could potentially interact with various cellular signaling pathways. A primary hypothesis would be its interaction with pathways commonly modulated by similar natural products, such as those involved in cell proliferation, apoptosis, or inflammation.

The diagram below illustrates a hypothetical interaction with a generic kinase signaling pathway, a frequent target of alkaloid compounds.

Caption: Hypothetical inhibition of a kinase signaling pathway by this compound.

Future Directions and Conclusion

The study of this compound presents a greenfield opportunity for novel drug discovery. The immediate priorities are the definitive structural elucidation and the initiation of a broad-based biological screening campaign. The experimental frameworks and data presentation formats outlined in this guide are intended to provide a standardized approach to building a comprehensive understanding of this new chemical entity. As data becomes available, this document should be updated to reflect the emerging biological activities and potential mechanisms of action, paving the way for targeted preclinical development. Collaboration between synthetic chemists, natural product researchers, and pharmacologists will be crucial to unlocking the full potential of this compound.

Preliminary Cytotoxicity Screening of Dihydrooxoepistephamiersine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a preliminary cytotoxicity screening protocol for the novel alkaloid, Dihydrooxoepistephamiersine, isolated from Stephania japonica. While specific experimental data for this compound is not yet publicly available, this document outlines a robust, standardized workflow for its initial in vitro evaluation. The methodologies detailed herein are based on established protocols for assessing the cytotoxic potential of natural product-derived compounds against various cancer cell lines. This guide includes hypothetical data presentation, detailed experimental protocols for common cytotoxicity assays, and visualizations of the experimental workflow and a potential signaling pathway for further investigation.

Introduction

The discovery of novel bioactive compounds from natural sources remains a cornerstone of modern drug development, particularly in the field of oncology. Alkaloids isolated from plants of the Stephania genus have demonstrated significant cytotoxic and anticancer properties in numerous studies. This compound (CAS 51804-69-4), a recently identified alkaloid with the molecular formula C21H27NO, represents a promising candidate for further investigation.

A preliminary cytotoxicity screening is the critical first step in evaluating the potential of a novel compound as an anticancer agent. This process involves exposing various cancer cell lines to the compound of interest and measuring its effect on cell viability and proliferation. The data generated from these initial screens are essential for making informed decisions about which compounds warrant further, more intensive investigation.

This guide is intended to provide researchers with a detailed framework for conducting a preliminary cytotoxicity screening of this compound.

Data Presentation: Hypothetical Cytotoxicity Data

Effective data presentation is crucial for the clear and concise communication of experimental results. The following table provides a template for summarizing the quantitative data from a preliminary cytotoxicity screening of this compound. The IC50 value, which represents the concentration of a drug that is required for 50% inhibition in vitro, is a key metric.

Table 1: Hypothetical IC50 Values of this compound against Various Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) after 48h exposure |

| A549 | Lung Carcinoma | 15.2 ± 1.8 |

| MCF-7 | Breast Adenocarcinoma | 8.5 ± 0.9 |

| HeLa | Cervical Adenocarcinoma | 12.1 ± 1.5 |

| HepG2 | Hepatocellular Carcinoma | 20.5 ± 2.1 |

| PC-3 | Prostate Adenocarcinoma | 9.8 ± 1.2 |

| Doxorubicin (Positive Control) | - | 0.8 ± 0.1 |

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Experimental Protocols

The following are detailed protocols for key experiments in a preliminary cytotoxicity screening campaign.

Cell Culture

-

Cell Line Maintenance: Human cancer cell lines (e.g., A549, MCF-7, HeLa, HepG2, and PC-3) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Incubation: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

Subculture: Cells are passaged upon reaching 80-90% confluency to maintain exponential growth.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Cells are seeded in a 96-well plate at a density of 5 x 10³ cells/well and allowed to adhere overnight.

-

Compound Treatment: this compound is dissolved in DMSO to create a stock solution and then serially diluted in culture medium to the desired concentrations. The cells are treated with these dilutions and incubated for 48 hours. A vehicle control (DMSO) and a positive control (e.g., Doxorubicin) are included.

-

MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.

-

Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined by plotting the percentage of viability against the log of the compound concentration.

Sulforhodamine B (SRB) Assay for Cell Proliferation

The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.

-

Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (steps 1 and 2).

-

Cell Fixation: After 48 hours of treatment, the cells are fixed by adding 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.

-

Washing: The plate is washed five times with slow-running tap water and allowed to air dry.

-

Staining: 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid is added to each well, and the plate is incubated at room temperature for 10 minutes.

-

Washing: The plate is washed five times with 1% (v/v) acetic acid to remove unbound dye and then air-dried.

-

Dye Solubilization: 200 µL of 10 mM Tris base solution (pH 10.5) is added to each well to solubilize the protein-bound dye.

-

Absorbance Measurement: The absorbance is measured at 510 nm using a microplate reader.

-

Data Analysis: The percentage of cell growth is calculated relative to the vehicle control, and the IC50 value is determined.

Visualizations

Experimental Workflow

Caption: Experimental workflow for the preliminary cytotoxicity screening of this compound.

Hypothetical Signaling Pathway for Further Investigation

Should this compound show significant cytotoxicity, further studies would be required to elucidate its mechanism of action. A common pathway implicated in chemotherapy-induced cell death is the intrinsic apoptosis pathway.

Caption: Hypothetical intrinsic apoptosis signaling pathway potentially modulated by this compound.

Conclusion

This technical guide provides a standardized and comprehensive framework for conducting the preliminary cytotoxicity screening of the novel alkaloid, this compound. The detailed protocols for cell culture and cytotoxicity assays, along with the structured approach to data presentation and visualization, offer a solid foundation for the initial in vitro evaluation of this and other natural product-derived compounds. The successful execution of these preliminary studies is paramount in identifying promising new candidates for the oncology drug development pipeline.

Dihydrooxoepistephamiersine: A Comprehensive Technical Review of a Novel Hasubanan Alkaloid

A Note on Nomenclature: Initial searches for "dihydrooxoepistephamiersine" did not yield specific results. However, literature analysis revealed the closely related and recently synthesized hasubanan (B79425) alkaloid, oxoepistephamiersine (B12291007) . It is probable that "this compound" is a related derivative or a misnomer for oxoepistephamiersine. This review will focus on the available information for oxoepistephamiersine and the broader class of hasubanan alkaloids to provide a comprehensive technical guide for researchers, scientists, and drug development professionals.

Introduction

Oxoepistephamiersine is a member of the hasubanan class of alkaloids, a group of complex nitrogen-containing natural products isolated from plants of the Stephania genus.[1] These compounds are characterized by a unique and rigid polycyclic ring structure. Hasubanan alkaloids have garnered significant interest in the scientific community due to their diverse and potent biological activities, which include anti-inflammatory, opioid receptor binding, and cytotoxic effects.[2][3] The intricate molecular architecture of these compounds presents a formidable challenge for synthetic chemists and offers a rich scaffold for the development of novel therapeutic agents. This document provides an in-depth overview of the current knowledge on oxoepistephamiersine, with a focus on its synthesis, and supplements this with data from closely related hasubanan alkaloids to infer its potential biological activities and mechanisms of action.

Quantitative Data on Related Hasubanan Alkaloids

While specific biological data for oxoepistephamiersine is not yet available in the public domain, studies on other hasubanan alkaloids provide valuable insights into the potential bioactivities of this class of compounds. The following tables summarize key quantitative data from published literature on related molecules.

Table 1: Anti-inflammatory Activity of Hasubanan Alkaloids from Stephania longa [3]

| Compound | Target | IC50 (µM) |

| Longanone | TNF-α | 6.54 |

| IL-6 | 12.71 | |

| Cephatonine | TNF-α | 10.23 |

| IL-6 | 30.44 | |

| Prostephabyssine | TNF-α | 8.92 |

| IL-6 | 25.16 |

Table 2: Delta-Opioid Receptor Binding Affinity of Hasubanan Alkaloids from Stephania japonica [2]

| Compound | Receptor | IC50 (µM) |

| Hasubanan Alkaloid 1 | Human delta-opioid | 0.7 |

| Hasubanan Alkaloid 2 | Human delta-opioid | 1.5 |

| Hasubanan Alkaloid 3 | Human delta-opioid | 46 |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for the biological evaluation of hasubanan alkaloids.

Anti-inflammatory Activity Assay[3]

-

Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

-

LPS Stimulation: Cells are seeded in 96-well plates and pre-treated with various concentrations of the test compounds for 1 hour. Subsequently, inflammation is induced by stimulating the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.

-

Cytokine Measurement: The levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in the cell culture supernatants are quantified using enzyme-linked immunosorbent assay (ELISA) kits according to the manufacturer's instructions.

-

Data Analysis: The half-maximal inhibitory concentration (IC50) values are calculated by plotting the percentage of cytokine inhibition against the logarithm of the compound concentration.

Opioid Receptor Binding Assay[2]

-

Membrane Preparation: Membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human delta-opioid receptor are prepared by homogenization and centrifugation.

-

Radioligand Binding: The binding assay is performed in a final volume of 1 mL containing the cell membranes, the radioligand [3H]naltrindole (a delta-opioid receptor antagonist), and varying concentrations of the test compounds.

-

Incubation and Filtration: The mixture is incubated at 25°C for 60 minutes to allow for binding equilibrium. The reaction is terminated by rapid filtration through glass fiber filters to separate bound and free radioligand.

-

Scintillation Counting: The radioactivity retained on the filters is measured using a liquid scintillation counter.

-

Data Analysis: The IC50 values are determined from competition binding curves by non-linear regression analysis.

Mandatory Visualizations

Synthesis of Oxoepistephamiersine

The total synthesis of oxoepistephamiersine was recently reported, providing a route to this complex molecule. The diagram below outlines the key steps in this synthetic pathway.

Potential Signaling Pathway: Apoptosis Induction by a Related Alkaloid

Crebanine (B1669604), an alkaloid isolated from Stephania venosa, has been shown to induce apoptosis in human cancer cells.[4] While the specific mechanism of oxoepistephamiersine is unknown, the pathway elucidated for crebanine provides a plausible model for the cytotoxic activity of related hasubanan alkaloids.

Conclusion and Future Directions

Oxoepistephamiersine represents a new frontier in the study of hasubanan alkaloids. While its synthesis has been achieved, a significant gap remains in our understanding of its biological properties. Based on the activities of structurally similar compounds, it is hypothesized that oxoepistephamiersine may possess anti-inflammatory, cytotoxic, and neuromodulatory activities.

Future research should prioritize the biological evaluation of oxoepistephamiersine. Key areas of investigation include:

-

Cytotoxicity Screening: Assessing the anti-proliferative effects of oxoepistephamiersine against a panel of cancer cell lines to determine its potential as an anticancer agent.

-

Anti-inflammatory Assays: Quantifying the inhibitory effects on pro-inflammatory cytokines such as TNF-α and IL-6 to explore its potential in treating inflammatory diseases.

-

Receptor Binding Studies: Evaluating the binding affinity for opioid and other CNS receptors to understand its potential neuromodulatory effects.

-

Mechanism of Action Studies: Elucidating the specific signaling pathways modulated by oxoepistephamiersine to understand how it exerts its biological effects.

The elucidation of the biological profile of oxoepistephamiersine will not only contribute to the fundamental knowledge of hasubanan alkaloids but also pave the way for the development of novel therapeutics based on this unique chemical scaffold.

References

- 1. Total Synthesis of Metaphanine and Oxoepistephamiersine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Hasubanan alkaloids with delta-opioid binding affinity from the aerial parts of Stephania japonica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Hasubanan alkaloids with anti-inflammatory activity from Stephania longa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Induction of G1 arrest and apoptosis in human cancer cells by crebanine, an alkaloid from Stephania venosa - PubMed [pubmed.ncbi.nlm.nih.gov]

Hasubanan Alkaloids from Stephania Species: A Technical Guide for Researchers

An in-depth exploration of the isolation, characterization, and pharmacological potential of hasubanan (B79425) alkaloids derived from the Stephania genus, tailored for researchers, scientists, and drug development professionals.

The genus Stephania, belonging to the Menispermaceae family, is a rich source of diverse and biologically active alkaloids. Among these, the hasubanan-type alkaloids have garnered significant scientific interest due to their unique chemical structures and promising pharmacological activities. This technical guide provides a comprehensive overview of hasubanan alkaloids isolated from various Stephania species, with a focus on their chemical diversity, biological effects, and the experimental methodologies employed in their study.

Chemical Diversity of Hasubanan Alkaloids in Stephania

A variety of hasubanan alkaloids have been isolated and identified from several Stephania species, including S. japonica, S. longa, S. hernandifolia, and S. cepharantha. These compounds share a common hasubanan core structure but exhibit considerable diversity in their substitutions and stereochemistry, leading to a wide range of biological activities.

Some of the notable hasubanan alkaloids isolated from Stephania species include:

-

From Stephania longa : Stephalonester A and B, Stephalonine E, Longanone, Cephatonine, Prostephabyssine (B10852737), Stephalonine Q, R, and S, and Iselonganone.[1][2]

-

From Stephania japonica : Two new hasubanan alkaloids (1 and 2, as referenced in the literature) and six known ones, including 6-cinnamoylhernandine (B10845242) and N-methylstephisoferulin.[3]

-

From Stephania hernandifolia : Hernsubanines A, B, C, and D.[4][5]

-

From Stephania cepharantha : Cepharatines A, B, C, and D, Cephatonine, Cepharamine, Aknadinine, Aknadicine, and Aknadilactam.[6]

Pharmacological Activities and Biological Significance

Hasubanan alkaloids from Stephania species have demonstrated a range of significant biological activities, highlighting their potential as lead compounds in drug discovery. The primary activities reported include anti-inflammatory effects, opioid receptor binding affinity, antimicrobial properties, and cytotoxicity against cancer cell lines.

Anti-inflammatory Activity